
N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide" is part of a class of compounds known as oxalamides, which are characterized by the presence of an oxalamide group (-CONH-CO-). These compounds are significant in various fields including materials science, pharmaceuticals, and organic chemistry due to their unique structural and chemical properties.
Synthesis Analysis
Oxalamides can be synthesized through several methods, typically involving the condensation of diamines with oxalyl chloride or through the reaction of amines with other activated oxalic derivatives. The synthesis is usually performed under controlled conditions to prevent the formation of side products.
Molecular Structure Analysis
The structure of oxalamides includes two amide groups connected by a carbonyl carbon, contributing to their distinct chemical behavior. The presence of the cyclopentyl and phenoxyphenyl groups would influence the compound's overall geometry, electronic distribution, and intermolecular interactions, such as hydrogen bonding and pi-stacking.
Chemical Reactions and Properties
Oxalamides participate in various chemical reactions, including hydrolysis, amidation, and complexation with metals. Their chemical behavior is influenced by the amide bond's resonance stability and the electronic effects of attached substituents.
Physical Properties Analysis
The physical properties of "N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide" would be influenced by its molecular structure. This could include melting and boiling points, solubility in different solvents, and crystalline structure, which are critical for its application and handling.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity of the amide groups, reactivity towards nucleophiles and electrophiles, and thermal stability, define the compound's suitability for various applications and its behavior under different chemical environments.
Since no direct studies were available for "N1-cyclopentyl-N2-(4-phenoxyphenyl)oxalamide," the information provided is based on common characteristics and behaviors of similar oxalamide compounds. It's important to consult specific literature or conduct experimental studies for precise details on this compound.
For more information on related research and studies, you might consider looking into the provided references for general knowledge on oxalamides and related compounds:
Safety and Hazards
The safety data sheet for a similar compound, N1,N2-bis(2-phenoxyphenyl)oxalamide, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to wash hands thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to wear protective gloves/clothing/eye protection/face protection . If swallowed, one should call a poison center or doctor/physician if they feel unwell .
Propriétés
IUPAC Name |
N-cyclopentyl-N'-(4-phenoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(20-14-6-4-5-7-14)19(23)21-15-10-12-17(13-11-15)24-16-8-2-1-3-9-16/h1-3,8-14H,4-7H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNONVIZXKQQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2484834.png)

![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2484836.png)

![7-Fluoro-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2484840.png)
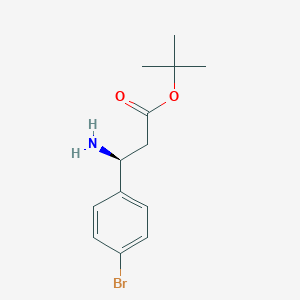
![Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2484844.png)
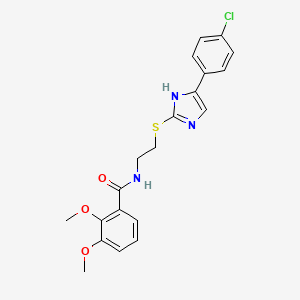

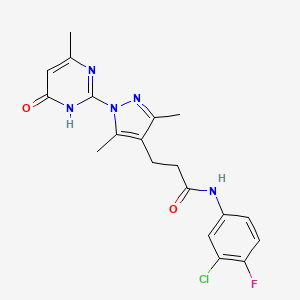

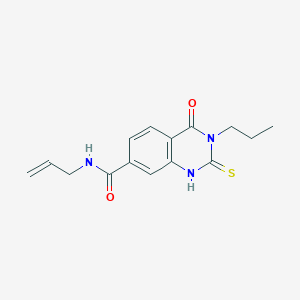
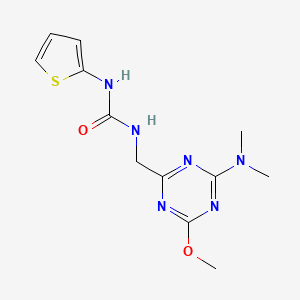
![3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2484857.png)